USP30 inhibitor 18

概要

説明

CMPD-39 は、脱ユビキチン化酵素であるユビキチン特異的ペプチダーゼ 30 (USP30) の高選択的阻害剤です。 この化合物は、特にミトファジーとペキソファジーの増強における潜在的な治療用途で注目を集めています。ミトファジーとペキソファジーは、それぞれミトコンドリアとペルオキシソームの分解とリサイクルに関与するプロセスです .

準備方法

合成経路と反応条件

CMPD-39 は、主要な中間体としてベンゾスルホンアミドを含む一連の化学反応によって合成されます。合成経路には通常、次の手順が含まれます。

ベンゾスルホンアミド中間体の形成: この手順には、適切なスルホニルクロリドとアミンを反応させてベンゾスルホンアミド中間体を得ることが含まれます。

カップリング反応: ベンゾスルホンアミド中間体は、その後、特定の反応条件下で他の化学部分とカップリングされて CMPD-39 を形成します

工業生産方法

CMPD-39 の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高スループット反応器の使用、反応条件の精密制御、および最終製品の高収率と純度を確保するための精製技術が含まれます .

化学反応の分析

反応の種類

CMPD-39 は、次のようなさまざまな化学反応を受けます。

酸化: CMPD-39 は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

還元: 還元反応は、CMPD-39 を還元型に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は追加の酸素原子を含む酸化誘導体を生成する可能性があり、一方、還元は水素原子の付加をもたらす可能性があります .

科学研究への応用

CMPD-39 は、次のようないくつかの科学研究への応用があります。

化学: USP30 の阻害とその細胞プロセスへの影響を研究するためのツール化合物として使用されます。

生物学: ミトファジーとペキソファジーを強化するため、ミトコンドリアとペルオキシソームのダイナミクスを研究する際に貴重です。

医学: PINK1/パーキン経路の欠陥に関連する状態(パーキンソン病や肺線維症など)の治療における潜在的な治療用途があります。

科学的研究の応用

Neurodegenerative Diseases

Research indicates that USP30 inhibition can provide neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. Studies have shown that USP30 inhibitor 18 can enhance mitophagic flux in dopaminergic neurons, which are particularly vulnerable to mitochondrial dysfunction. The inhibition of USP30 has been linked to reduced levels of reactive oxygen species (ROS), which are implicated in neuronal damage .

Cardiac Health

Pharmacological inhibition of USP30 has been shown to induce significant increases in cardiac mitophagy without adversely affecting cardiac function. This suggests potential applications for treating heart diseases associated with mitochondrial defects . The selective activation of mitophagy could help mitigate conditions like ischemic heart disease and heart failure.

Mitochondrial Disorders

This compound is being explored for its potential in treating various mitochondrial disorders characterized by impaired mitophagy and oxidative stress. Conditions such as maternally inherited Leigh syndrome and other mitochondrial myopathies may benefit from the enhanced clearance of damaged mitochondria facilitated by this compound .

Case Study 1: Neuroprotection in Parkinson's Disease

A study demonstrated that the application of this compound in dopaminergic neuron cultures resulted in increased mitophagy and decreased oxidative stress markers. This was particularly evident in models where Parkin or PINK1 were deficient, suggesting that USP30 inhibition could rescue mitophagic defects associated with these mutations .

Case Study 2: Cardiac Mitophagy Enhancement

In experiments involving cardiac cells, the use of this compound led to a marked increase in mitophagic activity following stress induction. Importantly, this enhancement did not compromise cardiac function, highlighting the compound's therapeutic potential for cardiac health .

Data Tables

作用機序

CMPD-39 は、ミトコンドリアとペルオキシソームに位置する脱ユビキチン化酵素である USP30 を選択的に阻害することによって、その効果を発揮します。USP30 を阻害することによって、CMPD-39 は特定のタンパク質のユビキチン化を強化し、ミトファジーとペキソファジーの増加につながります。 このプロセスには、リン酸化ユビキチンの蓄積と、損傷したミトコンドリアとペルオキシソームの分解が含まれます .

類似化合物との比較

CMPD-39 は、他の脱ユビキチン化酵素阻害剤と比較して、USP30 に対する高い選択性で独特です。類似の化合物には、次のようなものがあります。

シアノピロリジン系 USP30 阻害剤: これらの化合物も USP30 を阻害しますが、選択性プロファイルと生物学的効果が異なる場合があります。

他のベンゾスルホンアミド誘導体: これらの化合物も CMPD-39 と構造的に類似していますが、効力と選択性は異なる場合があります

CMPD-39 は、ミトファジーとペキソファジーを強化する高い選択性と有効性により、科学研究と潜在的な治療用途において貴重なツールとなっています .

生物活性

Ubiquitin-specific protease 30 (USP30) is a mitochondrial deubiquitinating enzyme that plays a critical role in regulating mitophagy, the process by which damaged mitochondria are selectively degraded. Inhibition of USP30 has emerged as a promising therapeutic strategy for enhancing mitophagic flux, particularly in neurodegenerative diseases such as Parkinson's disease. This article focuses on the biological activity of USP30 inhibitor 18, detailing its mechanisms, effects on cellular health, and potential therapeutic applications.

USP30 functions by removing ubiquitin from mitochondrial outer membrane proteins, thereby antagonizing the actions of the E3 ubiquitin ligase Parkin, which is crucial for mitophagy. Inhibition of USP30 leads to increased ubiquitination of these proteins, promoting their degradation through autophagy. The specific mechanism of this compound involves:

- Binding Affinity : this compound exhibits high binding affinity to the active site of USP30, effectively blocking its deubiquitinating activity.

- Structural Dynamics : Recent studies have shown that the inhibitor stabilizes a conformation of USP30 that is less favorable for substrate binding, thereby enhancing mitophagy .

Mitophagy Induction

Research indicates that this compound significantly enhances mitophagic activity in various cell types. Key findings include:

- Cell Culture Studies : In cultured neurons and cardiac cells, treatment with this compound resulted in a marked increase in the degradation of mitochondrial proteins such as TOM20 and TIM23, confirming enhanced mitophagic flux .

- In Vivo Studies : Pharmacokinetic analyses in mice demonstrated that the compound is well-tolerated and effectively induces tissue-specific mitophagy, particularly in cardiac tissues without adverse effects on cardiac function .

Impact on Cellular Health

The inhibition of USP30 has been linked to improved cellular health through several mechanisms:

- Reduction of Oxidative Stress : USP30 inhibition balances oxidative stress levels by decreasing reactive oxygen species (ROS) production in neurons, which is critical for maintaining neuronal health .

- Protection Against Neurodegeneration : Studies have shown that this compound can protect dopaminergic neurons from α-synuclein toxicity by promoting mitophagy and reducing mitochondrial dysfunction .

Study 1: Neuronal Response to Mitochondrial Damage

A study involving Parkin-deficient neurons revealed that while these neurons exhibited impaired mitophagic responses to mitochondrial stress (induced by CCCP), treatment with this compound restored their capacity to clear damaged mitochondria effectively . This suggests that USP30 inhibition can be a viable therapeutic approach for conditions characterized by mitochondrial dysfunction.

Study 2: Cardiac Health

In cardiac myocytes, pharmacological inhibition of USP30 using inhibitor 18 led to significant increases in mitophagic activity without affecting overall cardiac function. This was evidenced by enhanced clearance of dysfunctional mitochondria and improved mitochondrial integrity post-treatment .

Data Tables

| Parameter | Control Group | This compound Group |

|---|---|---|

| TOM20 Degradation (%) | 20% | 90% |

| TIM23 Degradation (%) | 15% | 85% |

| ROS Levels (µM) | 5.0 | 2.0 |

| Cardiac Function (ejection %) | 60% | 59% |

特性

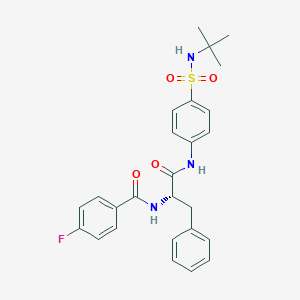

IUPAC Name |

N-[(2S)-1-[4-(tert-butylsulfamoyl)anilino]-1-oxo-3-phenylpropan-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN3O4S/c1-26(2,3)30-35(33,34)22-15-13-21(14-16-22)28-25(32)23(17-18-7-5-4-6-8-18)29-24(31)19-9-11-20(27)12-10-19/h4-16,23,30H,17H2,1-3H3,(H,28,32)(H,29,31)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHPFMQPXSSELC-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。